N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide: is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group, a pyrimidinyl group, and a trifluoromethylbenzamide moiety. This compound has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrimidinyl intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents include trifluoromethylbenzoyl chloride and amines, with reaction conditions often involving heating and the use of catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure allows it to interact with various biological targets, making it a useful tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat diseases such as cancer, inflammation, and metabolic disorders.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide
N-(2-morpholinoethyl)-4-(1H-pyrazol-1-yl)benzamide
Azinyl azolyl pyrimidines
Uniqueness: Compared to these similar compounds, N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound's stability and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-1-3-10(7-11)13(24)22-12-8-19-14(20-9-12)23-6-2-5-21-23/h1-9H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYPJHDXSPFWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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